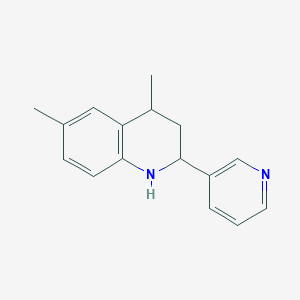
N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzoyl group, a methylphenyl group, a chloro group, and a hydroxybenzamide group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Group: The initial step involves the introduction of the benzoyl group to the 2-position of the methylphenyl ring. This can be achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The next step involves the chlorination of the 5-position of the benzoyl-methylphenyl intermediate. This can be accomplished using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Hydroxylation and Amidation: The final step involves the introduction of the hydroxybenzamide group. This can be achieved through a hydroxylation reaction followed by amidation using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases. Its unique structure allows it to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzoyl-5-methylphenyl)-3-phenylacrylamide: Similar structure but with an acrylamide group instead of a hydroxybenzamide group.
N-(2-Benzoyl-5-methylphenyl)-benzamide: Similar structure but without the chloro and hydroxy groups.
N-(2-Benzoyl-5-methylphenyl)-4-phenoxybenzamide: Similar structure but with a phenoxy group instead of a hydroxy group.
Uniqueness
N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide is unique due to the presence of both chloro and hydroxy groups, which contribute to its distinct chemical properties and reactivity
Properties
CAS No. |
634186-58-6 |
|---|---|
Molecular Formula |
C21H16ClNO3 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-(2-benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C21H16ClNO3/c1-13-7-9-16(20(25)14-5-3-2-4-6-14)18(11-13)23-21(26)17-12-15(22)8-10-19(17)24/h2-12,24H,1H3,(H,23,26) |
InChI Key |
QNQNROQFQRBBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


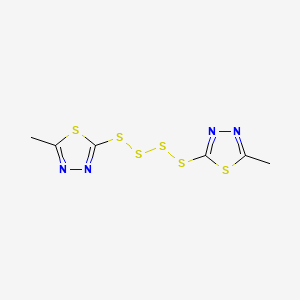
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)
silyl}butanenitrile](/img/structure/B12580435.png)
![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
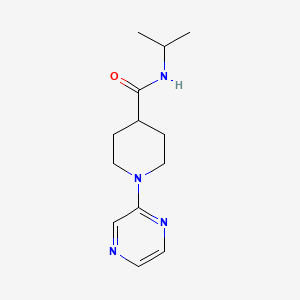
![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
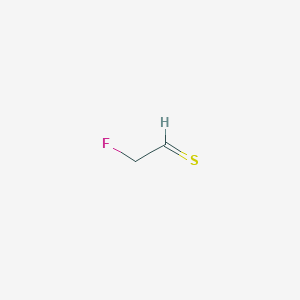
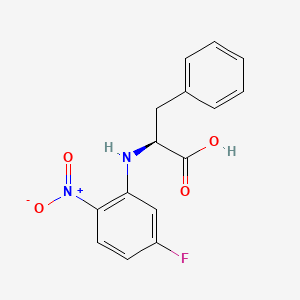
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
